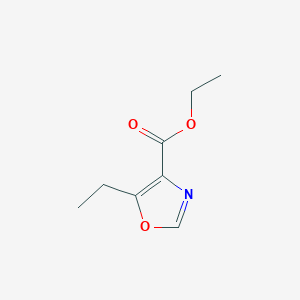

Ethyl 5-ethyl-1,3-oxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-ethyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-6-7(9-5-12-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYIDBVZBQLCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501241557 | |

| Record name | 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32968-45-9 | |

| Record name | 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32968-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 5-ethyl-1,3-oxazole-4-carboxylate" CAS number and identification

Disclaimer: The compound "Ethyl 5-ethyl-1,3-oxazole-4-carboxylate" is not readily found in major chemical databases under this specific name, and a corresponding CAS number could not be definitively assigned based on the conducted searches. Therefore, this technical guide is constructed based on a hypothesized structure and predicted data derived from established principles of organic chemistry and spectroscopy. The information presented herein is intended for research and development purposes and should be used as a theoretical framework.

Introduction

Substituted oxazoles are a class of five-membered heterocyclic compounds that hold significant importance in the fields of medicinal chemistry and materials science. The oxazole scaffold is a key structural motif in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] this compound, as a polysubstituted oxazole, represents a potentially valuable building block for the synthesis of more complex molecular architectures. Its ester and ethyl functionalities offer sites for further chemical modification, making it an attractive target for library synthesis in drug discovery programs.

This guide provides a comprehensive overview of the hypothesized compound this compound, including a plausible synthetic route, predicted physicochemical and spectroscopic properties for its identification, and a discussion of its potential applications in research and development.

Molecular Structure and Physicochemical Properties

The proposed structure for this compound is presented below:

Structure:

Based on this structure, the following physicochemical properties are predicted:

| Property | Predicted Value |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | This compound |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and sparingly soluble in water. |

| LogP (octanol/water) | Estimated to be in the range of 1.5 - 2.5 |

Proposed Synthesis: The Robinson-Gabriel Synthesis

A robust and widely applicable method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis. This method involves the cyclization of a 2-acylamino-β-ketoester using a dehydrating agent. For the synthesis of this compound, a plausible precursor would be ethyl 2-formamido-3-oxopentanoate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-amino-3-oxopentanoate This intermediate can be synthesized via the Claisen condensation of ethyl propionate and ethyl N-formylglycinate (a protected glycine).

Step 2: N-Formylation of Ethyl 2-amino-3-oxopentanoate The resulting aminoketoester is then formylated to yield ethyl 2-formamido-3-oxopentanoate.

Step 3: Cyclization to this compound The 2-formamido-3-oxopentanoate is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

Detailed Procedure for Step 3:

-

To a solution of ethyl 2-formamido-3-oxopentanoate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (1.5 equivalents) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into ice-cold water.

-

Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Identification and Characterization: Predicted Spectroscopic Data

The following spectroscopic data are predicted for the structure of this compound and would be crucial for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

δ 8.0-8.2 ppm (s, 1H): This singlet would correspond to the proton at the C2 position of the oxazole ring.

-

δ 4.2-4.4 ppm (q, 2H): A quartet corresponding to the -OCH₂- protons of the ethyl ester group.

-

δ 2.7-2.9 ppm (q, 2H): A quartet corresponding to the -CH₂- protons of the ethyl group at the C5 position.

-

δ 1.3-1.5 ppm (t, 3H): A triplet corresponding to the -CH₃ protons of the ethyl ester group.

-

δ 1.2-1.4 ppm (t, 3H): A triplet corresponding to the -CH₃ protons of the ethyl group at the C5 position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

δ ~162 ppm: Carbonyl carbon of the ester group.

-

δ ~158 ppm: C5 carbon of the oxazole ring.

-

δ ~150 ppm: C2 carbon of the oxazole ring.

-

δ ~135 ppm: C4 carbon of the oxazole ring.

-

δ ~61 ppm: -OCH₂- carbon of the ethyl ester group.

-

δ ~22 ppm: -CH₂- carbon of the ethyl group at C5.

-

δ ~14 ppm: -CH₃ carbon of the ethyl ester group.

-

δ ~11 ppm: -CH₃ carbon of the ethyl group at C5.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1620 | C=N stretch (oxazole ring) |

| ~1570 | C=C stretch (oxazole ring) |

| ~1100-1300 | C-O stretch (ester and ether-like in ring) |

Mass Spectrometry (MS)

-

Expected Molecular Ion (M⁺): m/z = 169.07

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester: [M - 45]⁺

-

Loss of the ethyl group (-CH₂CH₃) from the C5 position: [M - 29]⁺

-

Further fragmentation of the oxazole ring.

-

Potential Applications in Research and Drug Development

Substituted oxazole carboxylates are valuable intermediates in organic synthesis, particularly in the construction of more complex heterocyclic systems.

-

Scaffold for Bioactive Molecules: The oxazole ring is a common feature in many biologically active compounds. This compound could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.

-

Fragment-Based Drug Discovery: This molecule could be used in fragment-based screening to identify new lead compounds for various biological targets. Its relatively small size and functional group handles make it an ideal candidate for such approaches.

-

Materials Science: Oxazole-containing polymers have been investigated for their thermal stability and optical properties. This compound could potentially be used as a monomer or a precursor to monomers for the synthesis of novel polymers.

Conclusion

While "this compound" does not appear to be a commercially available or extensively documented compound, its synthesis is theoretically straightforward via established methods such as the Robinson-Gabriel synthesis. The predicted spectroscopic data provides a clear roadmap for its identification and characterization. The structural features of this molecule, namely the substituted oxazole core and the reactive ester functionality, suggest its potential as a versatile building block in medicinal chemistry and materials science. Further research into the synthesis and properties of this and related compounds could lead to the discovery of novel molecules with valuable applications.

References

-

Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate - PubChem. National Center for Biotechnology Information. [Link]

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Oxazole-4-carboxylic acid ethyl ester - Chem-Impex. Chem-Impex International. [Link]

-

ethyl 5-phenyl-1,3-oxazole-4-carboxylate - ChemSynthesis. ChemSynthesis. [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. MDPI. [Link]

-

Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC - NIH. National Institutes of Health. [Link]

-

ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate - 53064-41-8, C9H13NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. National Institutes of Health. [Link]

-

(PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate. ResearchGate. [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. ResearchGate. [Link]

-

Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate | C13H13NO3 | CID 776519 - PubChem. National Center for Biotechnology Information. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. National Institutes of Health. [Link]

-

Ethyl 5-methyl-3-phenyl-isoxazole-4-carboxyl-ate - PubMed. National Center for Biotechnology Information. [Link]

-

ethyl oxazole-5-carboxylate - Stenutz. Stenutz. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate

This technical guide provides a comprehensive overview of the methodologies used to elucidate the molecular structure and conformational preferences of ethyl 5-ethyl-1,3-oxazole-4-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are engaged in the study of small molecule therapeutics and require a deep understanding of structure-activity relationships. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] A thorough understanding of the three-dimensional arrangement of substituents on this core is paramount for rational drug design.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a central 1,3-oxazole ring. This five-membered aromatic ring is substituted at the 4-position with an ethyl carboxylate group (-COOEt) and at the 5-position with an ethyl group (-CH₂CH₃). The precise spatial orientation of these substituents, particularly the rotation around the single bonds connecting them to the oxazole ring, defines the molecule's conformational landscape. These conformational preferences can significantly influence the molecule's physicochemical properties, such as its ability to bind to a biological target.

The planarity of the oxazole ring and the dihedral angles between the ring and its substituents are key determinants of the molecule's overall shape.[3][4] The interplay of steric and electronic effects governs the rotational barriers of the ethyl and ethyl carboxylate groups, leading to one or more low-energy conformations that the molecule is likely to adopt.

Elucidating the Solid-State Structure: X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The initial model is then refined to best fit the experimental data.

Expected Structural Insights

Based on studies of similar oxazole and isoxazole derivatives, several structural features are anticipated.[3][4][5] The oxazole ring itself is expected to be essentially planar. The dihedral angle between the plane of the oxazole ring and the ethyl carboxylate group is of particular interest, as it will reveal the extent of conjugation and steric hindrance. In related structures, this angle can vary. For example, in ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, the ethoxycarbonyl group is rotated out of the plane of the isoxazole ring by 16.2°.[3] In contrast, for ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, the dihedral angle between the carboxylate and the isoxazole ring is much smaller, around 0.92° to 1.58°.[4]

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| V (ų) | 1500-2000 |

| Z | 4 |

| Dihedral Angle (Oxazole-COOEt) | 5-20° |

Conformational Analysis in Solution: NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its dynamic conformational behavior in solution.

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to assign all proton and carbon resonances.

-

2D NMR: A suite of 2D NMR experiments is performed to elucidate through-bond and through-space correlations.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining conformational preferences.[6]

-

Interpreting NMR Data for Conformational Analysis

The key to understanding the solution conformation lies in the analysis of Nuclear Overhauser Effects (NOEs). For this compound, NOEs between the protons of the ethyl group at the 5-position and the protons of the ethyl carboxylate group at the 4-position would indicate their spatial proximity and preferred orientation. The presence or absence of specific NOEs can help to build a 3D model of the predominant solution conformation.

Caption: Workflow for NMR-based solution conformation analysis.

Computational Modeling: A Theoretical Approach

Computational chemistry provides a powerful complementary tool to experimental methods for exploring the conformational landscape of a molecule.[1][7] Density Functional Theory (DFT) calculations are particularly well-suited for this purpose.

Experimental Protocol: DFT Calculations

-

Structure Building: The 2D structure of this compound is drawn and converted to an initial 3D model.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This involves rotating the single bonds of the ethyl and ethyl carboxylate substituents.

-

Geometry Optimization: Each identified conformer is subjected to geometry optimization to find the nearest local energy minimum. A common and effective method is the B3LYP functional with a 6-31G* or larger basis set.[1]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

Caption: Workflow for computational conformational analysis using DFT.

Predicted Conformational Preferences

The computational analysis is expected to reveal the relative energies of different conformers. The global minimum energy conformation represents the most stable and likely structure of the molecule in the gas phase. The calculations will also provide detailed geometric parameters, such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data.

Table 2: Hypothetical Relative Energies of Conformers from DFT Calculations

| Conformer | Dihedral Angle (Oxazole-COOEt) | Relative Energy (kcal/mol) |

| 1 | 10.5° | 0.00 |

| 2 | 165.2° | 1.85 |

| 3 | 85.1° | 3.50 |

Synthesis of Experimental and Theoretical Data

The most comprehensive understanding of the molecular structure and conformation of this compound is achieved by integrating the findings from X-ray crystallography, NMR spectroscopy, and computational modeling. The solid-state structure from crystallography serves as an excellent starting point for computational studies. The solution-phase conformational preferences determined by NMR can be rationalized and further explored through theoretical calculations. Discrepancies between the different methods can also provide valuable insights into the effects of crystal packing forces and solvation on the molecule's structure.

Conclusion

The elucidation of the molecular structure and conformation of this compound requires a multi-faceted approach. By combining the strengths of X-ray crystallography, NMR spectroscopy, and computational chemistry, a detailed and dynamic picture of this important medicinal chemistry scaffold can be obtained. This knowledge is critical for understanding its structure-activity relationships and for the design of new and improved oxazole-based therapeutic agents.

References

-

Gomez-Pardo, D., Crich, D., & Cossy, J. (2008). Conformational analysis of phorboxazole bis-oxazole oxane fragment analogs by NMR spectroscopy and molecular modeling simulations. Magnetic Resonance in Chemistry, 46(1), 36-41. [Link]

-

Mazurek, A. P., et al. (2009). Conformational properties of oxazole-amino acids: effect of the intramolecular N-H···N hydrogen bond. The Journal of Physical Chemistry B, 113(19), 6895-6904. [Link]

-

Bouanani, M., et al. (2013). 3D conformation of oxazole (HyperChem 8.03). ResearchGate. [Link]

-

ChemSynthesis. (2025). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. ChemSynthesis. [Link]

-

Kovalenko, S. M., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 8-15. [Link]

-

PubChem. (n.d.). Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. PubChem. [Link]

-

Siddaraju, B. P., et al. (2014). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o69. [Link]

-

PubChem. (n.d.). Ethyl oxazole-4-carboxylate. PubChem. [Link]

-

Qi, Z. L., et al. (2012). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1111. [Link]

-

Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 297-305. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.vensel.org [pubs.vensel.org]

- 6. Conformational analysis of phorboxazole bis-oxazole oxane fragment analogs by NMR spectroscopy and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Oxazole-4-Carboxylates: From Seminal Discoveries to Modern Methodologies

Abstract

The oxazole scaffold is a cornerstone of medicinal chemistry, present in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug discovery.[1][4] This guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to a particularly valuable derivative: the oxazole-4-carboxylate. We will traverse the foundational named reactions that first unlocked the oxazole ring, delve into the transformative impact of modern reagents like TosMIC, and culminate in the latest state-of-the-art methods that offer direct access to this crucial molecular architecture. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the mechanistic rationale and field-proven insights that underpin these powerful synthetic transformations.

The Oxazole Core: A Privileged Scaffold in Chemical Biology

The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at the 1- and 3-positions, respectively.[5] This arrangement imparts a unique blend of chemical properties: the pyridine-type nitrogen at position 3 provides a site for hydrogen bonding and protonation, while the furan-type oxygen at position 1 influences the ring's electronics and diene-like character in certain reactions.[6] First prepared in 1947, the parent compound is a stable liquid, but the true value of the oxazole lies in the diverse functionalities that can be installed on its carbon framework.[2]

The oxazole-4-carboxylate substructure is of particular interest. The carboxylate group at the C4 position serves as a versatile synthetic handle, enabling further elaboration into amides, esters, and other functional groups, making it an invaluable building block for constructing complex molecules and tuning pharmacokinetic properties in drug candidates.

Caption: The central role of core scaffold synthesis in the drug discovery pipeline.

Foundational Pillars: The Classical Syntheses of the Oxazole Ring

The journey into oxazole synthesis began long before the specific focus on 4-carboxylate derivatives. These early, robust methods laid the intellectual and practical groundwork for all subsequent innovations.

The Robinson-Gabriel Synthesis (1909)

One of the most enduring methods for oxazole formation is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[5][6] This reaction is typically promoted by strong dehydrating agents such as sulfuric acid, phosphorus pentachloride, or polyphosphoric acid.[6]

Causality and Mechanism: The driving force of this reaction is the formation of a stable aromatic ring from an acyclic precursor. The mechanism proceeds through the activation of the amide carbonyl by the acid catalyst. The enol form of the adjacent ketone then acts as an intramolecular nucleophile, attacking the activated carbonyl. A subsequent dehydration step yields the fully aromatic oxazole ring. The versatility of this method lies in its ability to construct 2,5-disubstituted or 2,4,5-trisubstituted oxazoles by varying the acyl group and the ketone backbone.[6]

Caption: Reaction mechanism of the Robinson-Gabriel oxazole synthesis.

The Fischer Oxazole Synthesis (1896)

Discovered by Emil Fischer, this method provides access to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[7][8] The reactants are typically aromatic, leading to aryl-substituted oxazoles.[7]

Causality and Mechanism: This synthesis is a remarkable example of molecular rearrangement under mild, anhydrous conditions.[7] The reaction is initiated by the addition of HCl across the nitrile group of the cyanohydrin to form a reactive iminochloride intermediate.[7] This intermediate is then attacked by the aldehyde's carbonyl oxygen. A series of steps involving cyclization and elimination of water ultimately furnishes the oxazole ring. The Fischer synthesis was one of the very first methods developed to produce these important heterocycles.[7]

A Paradigm Shift: The van Leusen Reaction and Isocyanide Chemistry

While the classical methods were powerful, they often required harsh conditions. The landscape of oxazole synthesis was fundamentally changed in 1972 with the introduction of the van Leusen oxazole synthesis.[4] This reaction utilizes tosylmethyl isocyanide (TosMIC), a stable, odorless solid, as a versatile building block.[4][9]

The general van Leusen reaction involves the base-mediated condensation of TosMIC with an aldehyde to produce a 5-substituted oxazole.[4] Its mild conditions, operational simplicity, and broad substrate scope quickly established it as one of the most convenient and attractive protocols for oxazole preparation.[4]

Causality and Mechanism: The success of the van Leusen reaction hinges on the unique reactivity of TosMIC. The α-proton is acidic and readily removed by a base (e.g., K₂CO₃). The resulting anion attacks the aldehyde carbonyl. This is followed by a 5-endo-dig cyclization, where the oxygen attacks the isocyanide carbon. Tautomerization and subsequent elimination of the tosyl group (a good leaving group) drives the reaction forward to form the aromatic oxazole ring.

Caption: Simplified mechanism of the van Leusen oxazole synthesis.

Over the years, this method has been adapted to create more complex substitution patterns. For instance, a one-pot variation using TosMIC, aldehydes, and aliphatic halides in ionic liquids has been developed to yield 4,5-disubstituted oxazoles.[4]

Modern Strategies for Oxazole-4-Carboxylate Synthesis

Building on these historical foundations, modern synthetic chemistry has developed more direct and efficient routes specifically targeting the oxazole-4-carboxylate core.

Direct Synthesis from Carboxylic Acids

A significant recent advancement is the ability to synthesize 4,5-disubstituted oxazoles directly from readily available carboxylic acids.[10] This highly efficient method avoids the pre-functionalization of starting materials often required in older methods. The transformation employs a stable triflylpyridinium reagent to activate the carboxylic acid in situ, which is then trapped by an isocyanoacetate derivative.[10]

Causality and Self-Validation: The key to this protocol is the chemoselective activation of the carboxylic acid. The triflylpyridinium reagent generates a highly electrophilic acylpyridinium salt. This intermediate is reactive enough to be attacked by the nucleophilic carbon of the deprotonated isocyanoacetate, initiating the cyclization cascade. The reaction's success across a broad range of substrates with good functional group tolerance validates its robustness.[10] The practicality of this method is highlighted by its use in gram-scale synthesis and late-stage functionalization of bioactive molecules.[10]

Cyclization of N-Acyl-β-halodehydroamino Acid Derivatives

A mild and high-yielding route to 2,5-disubstituted oxazole-4-carboxylates starts from the methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives.[11] Treatment of these precursors with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in an aprotic solvent like acetonitrile efficiently induces cyclization.[11]

Causality and Self-Validation: This method relies on an intramolecular SNAr-type reaction. The base promotes the formation of an enolate or related nucleophile from the N-acyl group, which then displaces the β-halogen to form the oxazole ring in a single, efficient step. The high yields obtained for various substrates, including dehydrodipeptides, demonstrate the reliability and scope of this transformation.[11] The fluorescent properties of some of the resulting oxazoles further underscore their utility as functional molecules.[11]

Experimental Protocol: DBU-Mediated Synthesis of a 2,5-Disubstituted Oxazole-4-carboxylate[11]

This protocol describes a general procedure based on the literature for the synthesis of methyl 2-phenyl-5-methyl-oxazole-4-carboxylate.

Materials:

-

Methyl ester of N-benzoyl-β-bromo-dehydroaminobutyric acid (1.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl Acetate

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the N-acyl-β-bromo-dehydroaminobutyric acid methyl ester (1.0 eq) in anhydrous acetonitrile, add DBU (1.5 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2,5-disubstituted oxazole-4-carboxylate.

Caption: Step-by-step workflow for the synthesis of oxazole-4-carboxylates.

Comparative Analysis of Synthetic Methodologies

The evolution of oxazole-4-carboxylate synthesis reflects a broader trend in organic chemistry: a move towards milder conditions, greater functional group tolerance, and increased atom economy.

| Method | Starting Materials | Key Reagents/Conditions | Substitution Pattern | Advantages | Limitations |

| Robinson-Gabriel | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃ | 2,4,5-Trisubstituted | Foundational, reliable | Harsh conditions, limited functional group tolerance |

| Fischer Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | 2,5-Disubstituted | Historically significant | Requires anhydrous conditions, limited scope |

| van Leusen | Aldehydes, TosMIC | K₂CO₃, mild base | 5-Substituted (can be adapted for 4,5-) | Mild conditions, broad scope, stable reagent | Stoichiometric tosyl byproduct |

| DBU-Mediated | N-acyl-β-halo-amino acids | DBU, CH₃CN | 2,5-Disubstituted-4-carboxylate | High yields, mild conditions | Requires multi-step precursor synthesis |

| Direct from Acids | Carboxylic acids, Isocyanoacetates | Triflylpyridinium reagent | 4,5-Disubstituted | Excellent scope, uses readily available starting materials | Stoichiometric activating agent and base |

Conclusion and Future Outlook

The synthesis of the oxazole-4-carboxylate core has evolved dramatically from the harsh, classical methods of the late 19th and early 20th centuries to the elegant and highly efficient protocols of today. The foundational work of Robinson, Gabriel, and Fischer provided the initial access to the oxazole ring system, while the van Leusen reaction marked a turning point towards milder and more versatile chemistry.

Contemporary methods, such as the direct conversion of carboxylic acids, represent the current state-of-the-art, offering unparalleled efficiency and scope for drug discovery and development professionals. These advancements enable the rapid generation of molecular diversity around a privileged scaffold, accelerating the identification and optimization of new therapeutic agents. The ongoing quest for more sustainable and atom-economical transformations will undoubtedly continue to shape the future of this vital area of synthetic chemistry.

References

-

Shaaban, M. R., & El-Sayed, N. N. E. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

-

Asati, V., & Sharma, S. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]

-

Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

-

Tavares, R., et al. (2008). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate. [Link]

-

Unknown. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]

-

Wikipedia. (n.d.). Fischer oxazole synthesis. [Link]

-

Turchi, I. J. (Ed.). (n.d.). Synthesis and Reactions of Oxazoles. ResearchGate. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Tiemann, F., & Krüger, P. (1884). Ueber die Einwirkung von Hydroxylamin auf Nitrile. Berichte der deutschen chemischen Gesellschaft. This is a historical reference for a related heterocycle synthesis and is provided for context. A modern review is: Zapadinsky, E., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]

-

Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. [Link]

-

CUTM Courseware. (n.d.). Oxazole.pdf. [Link]

-

Unknown. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

-

Van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters. A modern review is: Shaaban, M. R., & El-Sayed, N. N. E. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. [Link]

-

NROChemistry. (2021). Van Leusen Reaction. [Link]

-

Various Authors. (2025). Recent advance in oxazole-based medicinal chemistry. ResearchGate. [Link]

-

Wiley Online Library. (n.d.). Fischer Oxazole Synthesis. [Link]

-

Macmillan Group. (n.d.). Oxazole. [Link]

-

Bagley, M. C., et al. (2003). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer Oxazole Synthesis [drugfuture.com]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Physicochemical Characterization of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate: A Guide to Solubility and Stability

An In-depth Technical Guide for Researchers

Introduction: Ethyl 5-ethyl-1,3-oxazole-4-carboxylate is a substituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The oxazole ring serves as a versatile scaffold in drug development, with the presence of nitrogen and oxygen atoms enabling diverse interactions with biological targets like enzymes and receptors.[1][2] Understanding the fundamental physicochemical properties of this molecule—specifically its solubility and stability—is a critical prerequisite for its successful application. This guide provides a comprehensive framework for characterizing these properties, blending theoretical principles with actionable experimental protocols tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of pharmaceutical analysis to ensure scientific rigor and data integrity.

Part 1: Solubility Profile Assessment

The solubility of an active compound dictates its formulation possibilities, bioavailability, and the design of laboratory experiments. A thorough understanding of its behavior in various solvent systems is paramount.

Theoretical Solubility Prediction

The structure of this compound—featuring a polar oxazole ring and an ethyl ester group, balanced by non-polar ethyl groups and the hydrocarbon portion of the ester—suggests a molecule of intermediate polarity. Based on the "like dissolves like" principle, we can make several predictions:

-

High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) and moderately polar protic solvents (e.g., ethanol, methanol).

-

Moderate to Low Solubility: Expected in non-polar solvents (e.g., hexane, toluene), where the polar functional groups will limit miscibility.

-

Limited Solubility: Expected in aqueous media. The presence of heteroatoms capable of hydrogen bonding is offset by the non-polar hydrocarbon character.[3]

The ethyl ester group may also allow for solubility in certain chlorinated solvents like dichloromethane.

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to quantitatively and qualitatively assess solubility. The core principle is to determine the point at which a solute no longer dissolves in a given volume of solvent.[4]

Materials:

-

This compound

-

Calibrated analytical balance

-

Vortex mixer and/or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

A range of solvents (e.g., Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, DMSO, Hexane)

-

Glass vials (e.g., 4 mL)

Step-by-Step Methodology:

-

Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of the compound into a series of labeled glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the first solvent to the corresponding vial.[4]

-

Equilibration: Tightly cap the vials and place them in a shaker or stirrer in a controlled environment (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Continuous agitation is crucial.

-

Visual Observation: After the equilibration period, visually inspect the vials for any undissolved solid. If the compound has completely dissolved, it is soluble at that concentration.

-

Incremental Addition (for soluble samples): If the compound dissolved, add another pre-weighed aliquot of the compound and repeat step 3. Continue this process until a saturated solution (visible solid precipitate) is formed.

-

Filtration: For saturated solutions, filter the suspension using a suitable syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solid.

-

Quantification (Optional but Recommended): Analyze the clear filtrate using a calibrated analytical technique, such as HPLC-UV, to determine the precise concentration of the dissolved compound. This provides a quantitative solubility value (e.g., in mg/mL).

Data Presentation: Solubility Summary

Quantitative and qualitative data should be systematically recorded.

| Solvent System | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Purified Water | 25 | Insoluble / Sparingly Soluble | |

| PBS (pH 7.4) | 25 | Insoluble / Sparingly Soluble | |

| 0.1 M HCl | 25 | Record Observation | |

| 0.1 M NaOH | 25 | Record Observation | |

| Ethanol | 25 | Soluble / Freely Soluble | |

| Methanol | 25 | Soluble / Freely Soluble | |

| Dimethyl Sulfoxide (DMSO) | 25 | Freely Soluble | |

| Hexane | 25 | Sparingly Soluble / Insoluble |

Visualization: Solubility Testing Workflow

Part 2: Stability Profile and Forced Degradation

Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors such as pH, temperature, light, and oxygen.[5] Forced degradation, or stress testing, is a systematic process to accelerate this degradation, providing critical insights into potential degradation pathways and products.[6][7] This knowledge is foundational for developing stable formulations, defining storage conditions, and establishing a shelf-life.[7][8]

Potential Chemical Liabilities

The structure of this compound presents two primary sites for potential degradation:

-

Ethyl Ester Moiety: Esters are susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.[9][10] This is often the most significant degradation pathway for ester-containing compounds in aqueous environments.

-

Oxazole Ring: While oxazole rings are generally considered thermally stable, they can be susceptible to oxidative conditions and may lack stability in strongly acidic or basic environments, potentially leading to ring-opening.[11][12] Some substituted oxazoles have been shown to be unstable towards hydrolytic ring-opening.[13][14]

Experimental Protocols for Forced Degradation Studies

A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, must be developed first. This method must be able to resolve the parent compound from all significant degradation products.[15]

General Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[6]

-

For each condition, dilute the stock solution with the stressor solution to a final target concentration.

-

Expose the solution to the stress condition for a defined period. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

At each time point, quench the reaction if necessary (e.g., by neutralizing acidic/basic samples) and dilute to a suitable concentration for analysis.

-

Analyze all samples by the stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the formation of degradation products. A target degradation of 5-20% is generally considered ideal to avoid secondary degradation.[6][7]

Specific Stress Conditions:

-

Acid Hydrolysis:

-

Stressor: 0.1 M to 1.0 M Hydrochloric Acid (HCl).[6]

-

Method: Dilute the stock solution with the HCl solution. Incubate at a controlled temperature (e.g., 60 °C).

-

Causality: The ester linkage is prone to acid-catalyzed hydrolysis. Harsh acidic conditions may also challenge the integrity of the oxazole ring.[9]

-

-

Base Hydrolysis:

-

Stressor: 0.1 M to 1.0 M Sodium Hydroxide (NaOH).[6]

-

Method: Dilute the stock solution with the NaOH solution. Conduct the study at room temperature initially, as base-catalyzed hydrolysis is often rapid.

-

Causality: Saponification (base-catalyzed hydrolysis) of the ester is typically much faster than acid hydrolysis. The oxazole ring's stability under strong basic conditions should also be assessed.

-

-

Oxidative Degradation:

-

Stressor: 3% to 30% Hydrogen Peroxide (H₂O₂).

-

Method: Dilute the stock solution with H₂O₂. Store at room temperature, protected from light.

-

Causality: This test reveals susceptibility to oxidation. The electron-rich oxazole ring could be a potential site for oxidative attack.[12]

-

-

Thermal Degradation:

-

Stressor: High Temperature (e.g., 60-80 °C).

-

Method: Store both the solid compound (in a dry oven) and a solution of the compound (in a suitable stable solvent like ethanol) at the elevated temperature.

-

Causality: Assesses the intrinsic thermal stability of the molecule. Oxazoles are generally reported to be thermally stable.[11][12]

-

-

Photostability:

-

Stressor: High-intensity visible and UV light, as specified by ICH Q1B guidelines.[6]

-

Method: Expose a solution of the compound and the solid compound to a calibrated light source. Run a dark control sample in parallel, wrapped in aluminum foil.

-

Causality: Reveals light sensitivity, which can induce photo-oxidation or rearrangement reactions.

-

Data Presentation: Forced Degradation Summary

| Stress Condition | Concentration / Intensity | Temperature (°C) | Duration (hours) | % Assay of Parent | Degradation Products (Peak Area %) |

| Control | N/A | Room Temp | 24 | 100.0 | None Detected |

| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | ||

| Base Hydrolysis | 0.1 M NaOH | Room Temp | 8 | ||

| Oxidation | 3% H₂O₂ | Room Temp | 24 | ||

| Thermal (Solid) | N/A | 80 | 72 | ||

| Thermal (Solution) | N/A | 60 | 72 | ||

| Photostability | ICH Q1B | Room Temp |

Visualization: Forced Degradation Workflow

Conclusion

This guide outlines the essential theoretical considerations and practical experimental workflows for the comprehensive characterization of this compound. While predictions suggest good solubility in organic solvents and potential liabilities at the ester linkage, only rigorous empirical testing can confirm its true physicochemical profile. By following these structured protocols, researchers can generate the high-quality solubility and stability data necessary to advance their research and development efforts, ensuring that formulation and handling decisions are based on a solid scientific foundation. The insights gained from these studies are invaluable for mitigating risks associated with compound instability and for unlocking the full potential of this promising oxazole derivative.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-652. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Kamberi, M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1). Retrieved from [Link]

-

Faculty of Science, Taibah University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Ethyl 5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

-

Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. Retrieved from [Link]

-

Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters, 23(14), 5457–5460. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

-

van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 441–447. Retrieved from [Link]

-

Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Oxazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

-

Loughney, D., & Baim, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. Retrieved from [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

-

Beryozkina, T., et al. (2020). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 25(21), 5174. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Ethyl isoxazole-3-carboxylate. Retrieved from [Link]

-

Tian, X., & Maurin, M. B. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(11), 4427-4435. Retrieved from [Link]

-

Wang, Y., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457-5460. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

-

Baertschi, S. W., & Clemens, M. G. (1988). An Accurate Prediction of the pH Change Due to Degradation: Correction for a "Produced" Secondary Buffering System. Pharmaceutical Research, 5(8), 514-517. Retrieved from [Link]

-

Synsight. (n.d.). 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 9. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An accurate prediction of the pH change due to degradation: correction for a "produced" secondary buffering system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. tandfonline.com [tandfonline.com]

- 13. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

An In-depth Technical Guide to the Synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of bioactive molecules. Ethyl 5-ethyl-1,3-oxazole-4-carboxylate, the subject of this guide, is a key intermediate in the synthesis of various more complex molecules, leveraging the reactivity of its ester and the potential for further functionalization of the oxazole core. This document provides a comprehensive overview of the starting materials and a reliable synthetic route to this important building block.

Strategic Synthesis Pathway: A Two-Pronged Approach

The most direct and efficient synthesis of this compound involves the cyclocondensation of two key precursors: ethyl 2-chloro-3-oxopentanoate and propionamide . This strategy, a variation of the Robinson-Gabriel synthesis, provides a high-yielding and scalable route to the target oxazole.

This guide will first detail the preparation of these two critical starting materials, followed by the final condensation step to yield the desired product.

Part 1: Synthesis of the α-Halo Ketone Precursor: Ethyl 2-chloro-3-oxopentanoate

The synthesis of ethyl 2-chloro-3-oxopentanoate is achieved through the α-chlorination of the corresponding β-keto ester, ethyl 3-oxopentanoate (also known as ethyl propionylacetate).

Starting Materials for Ethyl 2-chloro-3-oxopentanoate

| Compound Name | Structure | Molecular Formula | Key Properties | Supplier Examples |

| Ethyl 3-oxopentanoate |  | C₇H₁₂O₃ | Boiling Point: 190-191 °C | Sigma-Aldrich, TCI, Alfa Aesar |

| Sulfuryl Chloride |  | SO₂Cl₂ | Boiling Point: 69.1 °C, Corrosive | Sigma-Aldrich, Acros Organics |

| Chloroform |  | CHCl₃ | Boiling Point: 61.2 °C, Volatile | Fisher Scientific, VWR |

Experimental Protocol: Synthesis of Ethyl 2-chloro-3-oxopentanoate[1]

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with ethyl 3-oxopentanoate (300 g) and chloroform (250 ml).[1]

-

Chlorination: The solution is cooled to 10-15 °C using an ice bath. Sulfuryl chloride (286 g) is added dropwise from the dropping funnel, maintaining the temperature within the specified range.[1]

-

Reaction Progression: After the addition is complete, the mixture is stirred overnight at room temperature. The reaction is then heated to reflux for 30 minutes to ensure completion.[1]

-

Work-up: The reaction mixture is cooled to room temperature and washed sequentially with water, saturated sodium bicarbonate solution, and again with water. The organic layer is dried over anhydrous sodium sulfate.[1]

-

Purification: The chloroform is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation. The fraction boiling at 94-96 °C at 14 mmHg is collected to yield pure ethyl 2-chloro-3-oxopentanoate.[1]

Safety and Handling of Ethyl 2-chloro-3-oxopentanoate

Ethyl 2-chloro-3-oxopentanoate is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a chemical fume hood.

Part 2: Synthesis of the Amide Precursor: Propionamide

Propionamide is a simple amide that can be readily prepared from propionic acid and a source of ammonia.

Starting Materials for Propionamide

| Compound Name | Structure | Molecular Formula | Key Properties | Supplier Examples |

| Propionic Acid |  | C₃H₆O₂ | Boiling Point: 141 °C, Corrosive | Sigma-Aldrich, BASF |

| Ammonium Hydroxide |  | NH₄OH | Corrosive, Pungent Odor | Fisher Scientific, VWR |

Experimental Protocol: Synthesis of Propionamide[3]

-

Amidation Reaction: Propionic acid and ammonium hydroxide are mixed in a suitable molar ratio at room temperature in a reactor equipped with a rectification column.[3]

-

Dehydration: The mixture is gradually heated. Water is continuously removed from the reaction mixture through the rectification column to drive the equilibrium towards the formation of the amide.[3]

-

Purification: After the reaction is complete, the crude propionamide is purified by reduced pressure distillation, followed by recrystallization, filtration, and drying to obtain a product of high purity.[3]

An alternative method involves the reaction of propionic acid with urea.[4]

Properties and Handling of Propionamide

Propionamide is a crystalline solid with a melting point of 75-78 °C.[5] It is an important intermediate in various chemical syntheses.[5][6]

Part 3: The Final Condensation: Synthesis of this compound

With both precursors in hand, the final step is the cyclocondensation reaction to form the oxazole ring.

Reaction Workflow

Caption: Final condensation step workflow.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, propionamide is dissolved in a suitable solvent such as toluene or xylene. A base, typically a non-nucleophilic one like potassium carbonate or sodium hydride, is added to the mixture.

-

Addition of the α-Halo Ketone: Ethyl 2-chloro-3-oxopentanoate is added dropwise to the reaction mixture at room temperature.

-

Cyclization: The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The mixture is cooled to room temperature, and the solid by-products are filtered off. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Reaction Mechanism

The reaction proceeds through an initial N-alkylation of the propionamide by the ethyl 2-chloro-3-oxopentanoate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Ethyl 2-chloro-3-oxopentanoate | C7H11ClO3 | CID 12923424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104987297A - Preparation method for propanamide - Google Patents [patents.google.com]

- 4. Propanamide - Wikipedia [en.wikipedia.org]

- 5. Propionamide for synthesis 79-05-0 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

Ethyl 5-ethyl-1,3-oxazole-4-carboxylate: A Strategic Building Block for Heterocyclic Synthesis

A Senior Application Scientist's Guide to Synthesis, Reactivity, and Utility

The field of organic synthesis, particularly in the realms of medicinal chemistry and materials science, continually seeks versatile and efficient building blocks for the construction of complex molecular architectures. Among the privileged heterocyclic scaffolds, the oxazole ring system stands out for its presence in numerous natural products and pharmacologically active compounds. This guide provides an in-depth technical exploration of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate, a polysubstituted oxazole that serves as a powerful and strategic precursor, most notably in the synthesis of highly substituted pyridines.

This document moves beyond a simple recitation of facts, offering a narrative grounded in the principles of chemical reactivity and synthetic strategy. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature. For the researcher, scientist, or drug development professional, this guide aims to be a definitive resource on the practical application of this valuable synthetic intermediate.

Core Characteristics: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is paramount to its effective use. While specific experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.

| Property | Value (Estimated/Calculated) | Source/Basis |

| Molecular Formula | C₈H₁₁NO₃ | - |

| Molecular Weight | 169.18 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | Not assigned | - |

| Appearance | Pale yellow solid or oil | Based on analogs[1][2] |

| Boiling Point | >200 °C (estimated) | Extrapolated from analogs |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | General chemical principles |

Spectroscopic Signatures:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for two distinct ethyl groups: one for the C5-ethyl substituent (a triplet and quartet) and one for the C4-ethyl ester (a triplet and quartet). A key singlet corresponding to the C2-proton of the oxazole ring would also be present.

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the oxazole ring (C2, C4, C5), and the aliphatic carbons of the two ethyl groups.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester group (around 1720-1740 cm⁻¹) and C=N and C-O-C stretching frequencies characteristic of the oxazole ring.

Synthesis of the Oxazole Core

The construction of the 4,5-disubstituted oxazole ring is achievable through several robust synthetic methodologies. The choice of method often depends on the availability of starting materials and desired scale. The Van Leusen oxazole synthesis stands out as a particularly efficient and modular approach.[3][4]

The Van Leusen reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC).[4] For a 4,5-disubstituted oxazole like the title compound, a one-pot modification is highly effective, combining an aldehyde, an aliphatic halide, and TosMIC.[3][5][6]

Caption: Proposed synthetic workflow for the target oxazole.

Protocol 1: Synthesis via Condensation

A highly effective method for preparing 4,5-disubstituted oxazoles involves the direct condensation of a carboxylic acid with an isocyanoacetate, activated by a coupling agent.[7] This approach offers excellent functional group tolerance and avoids the pre-generation of activated acid derivatives.[7]

Materials and Reagents:

-

Propanoic acid

-

Ethyl isocyanoacetate

-

4-(Dimethylamino)pyridine (DMAP)

-

Trifluoromethanesulfonic anhydride (Tf₂O) or a similar activating agent (e.g., DMAP-Tf)

-

A non-nucleophilic base (e.g., triethylamine or DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

Step-by-Step Methodology:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve propanoic acid (1.0 equiv), DMAP (1.3 equiv), and the non-nucleophilic base (1.5 equiv) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the activating agent (e.g., Tf₂O, 1.3 equiv) dropwise to the stirred solution. An in situ acylpyridinium salt will form.

-

After stirring for 15-20 minutes at 0 °C, add ethyl isocyanoacetate (1.2 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting materials (typically 4-12 hours).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure this compound.

The Cornerstone Reaction: Diels-Alder Cycloaddition for Pyridine Synthesis

The paramount synthetic utility of this compound lies in its function as a masked azadiene. In the Diels-Alder reaction, the oxazole ring behaves as a diene, reacting with a dienophile (an alkene or alkyne) in a [4+2] cycloaddition.[8] This reaction is a powerful and convergent method for constructing highly substituted pyridine rings, which are ubiquitous in pharmaceuticals and agrochemicals.

The mechanism proceeds in two key stages:

-

[4+2] Cycloaddition: The oxazole reacts with a dienophile to form a bicyclic ether intermediate.

-

Rearomatization: This intermediate is typically unstable and, upon heating or acid catalysis, undergoes a retro-Diels-Alder type elimination of the oxygen bridge (as water) to afford the stable, aromatic pyridine ring.

The presence of the electron-donating ethyl group at the C5 position and the electron-withdrawing carboxylate at C4 modulates the electronic properties of the diene system, influencing reactivity and regioselectivity.

Caption: Mechanism of pyridine synthesis via Diels-Alder reaction.

Protocol 2: Diels-Alder Reaction with an Alkene

This protocol details a representative procedure for the synthesis of a tetrahydropyridine derivative, which can be subsequently oxidized to the corresponding pyridine.

Materials and Reagents:

-

This compound

-

A suitable dienophile (e.g., N-phenylmaleimide)

-

High-boiling point solvent (e.g., toluene, xylene, or nitrobenzene)

-

Reaction vessel suitable for high temperatures (e.g., sealed tube or flask with reflux condenser)

Step-by-Step Methodology:

-

In a pressure tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) and the dienophile (1.1 equiv) in the chosen solvent (e.g., toluene).

-

Seal the tube or heat the flask to reflux (typically 110-140 °C). The reaction progress should be monitored by TLC or LC-MS. High pressure can also be used to facilitate the reaction.[9]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude bicyclic adduct can often be isolated, but it is typically carried forward directly.

-

To facilitate elimination, dissolve the crude adduct in a suitable solvent and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat, or simply heat the crude adduct at a higher temperature.

-

After the elimination is complete (as monitored by TLC/LC-MS), cool the mixture.

-

Perform an aqueous workup by diluting with ethyl acetate and washing with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final pyridine product by flash column chromatography or recrystallization.

Broader Synthetic Applications and Outlook

Beyond its flagship role in pyridine synthesis, this compound is a versatile platform for further molecular elaboration.

-

Modification of the Ester: The ethyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be engaged in a wide array of transformations, such as amide bond couplings, to introduce further diversity and build complex molecular libraries.

-

Functionalization at C2: While the title compound is unsubstituted at C2, the C2 proton of the oxazole ring is the most acidic. Deprotonation with a strong base (e.g., n-BuLi) allows for the introduction of various electrophiles at this position, further expanding its synthetic potential.

-

Medicinal Chemistry Scaffolding: The oxazole core is a key feature in many bioactive molecules.[10] This building block provides a reliable entry point for synthesizing analogs of natural products or designing novel drug candidates where a substituted pyridine or oxazole moiety is desired.[11]

References

-

Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., & Yu, X.-Q. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504. Available at: [Link]

-

Li, P., Wang, L., & Zhang, W. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1696. Available at: [Link]

-

Li, P., Wang, L., & Zhang, W. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Available at: [Link]

-

Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., & Yu, X.-Q. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Sci-Hub. Available at: [Link]

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. Available at: [Link]

-

Macmillan Group. (n.d.). Oxazole. Available at: [Link]

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. Available at: [Link]

-

ChemSynthesis. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Available at: [Link]

-

PubMed. (n.d.). Oxazole as an electron-deficient diene in the Diels-Alder reaction. Available at: [Link]

-

Researcher.Life. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. R Discovery. Available at: [Link]

-

NIH. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. Available at: [Link]

-

Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available at: [Link]

-

MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

-

Pilyo, S. G., Kozachenko, O. P., Zhirnov, V. V., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]

-

ResearchGate. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Available at: [Link]

-

Stenutz. (n.d.). ethyl oxazole-5-carboxylate. Available at: [Link]

-

Semantic Scholar. (1986). The high pressure Diels-Alder reactions of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with ethylenic dienophiles. Available at: [Link]

-

ChemSynthesis. (n.d.). ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate. Available at: [Link]

-

Ibata, T., Nakano, S., Nakawa, H., Toyoda, J., & Isogami, Y. (1986). The Diels–Alder Reactions of 2-Alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles with Ethylenic, Acetylenic, and Azo-Type Dienophiles. Bulletin of the Chemical Society of Japan, 59(2), 433-437. Available at: [Link]

-

ResearchGate. (n.d.). The Diels‐Alder Reaction Ethylenic and Acetylenic Dienophiles. Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]

- 6. sci-hub.se [sci-hub.se]

- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The high pressure Diels-Alder reactions of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with ethylenic dienophiles. | Semantic Scholar [semanticscholar.org]